N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(triazol-2-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-11-3-1-10(2-4-11)7-15-13(20)18-8-12(9-18)19-16-5-6-17-19/h1-6,12H,7-9H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKHEIYHQWVLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Triazole Group: The triazole group can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or generating metabolites.
| Conditions | Products | Mechanistic Pathway | Reference |
|---|---|---|---|
| 2M HCl (reflux, 4h) | N-(4-chlorobenzyl)azetidine-3-(2H-triazol-2-yl)carboxylic acid | Acid-catalyzed nucleophilic acyl substitution | |
| 1M NaOH (60°C, 2h) | Sodium salt of azetidine-3-(2H-triazol-2-yl)carboxylic acid | Base-mediated hydrolysis |
Key observations:
-
Hydrolysis rates depend on steric hindrance from the 4-chlorobenzyl group.
-
The reaction preserves the azetidine and triazole rings but alters solubility profiles.
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring undergoes ring-opening under nucleophilic or electrophilic conditions, forming linear amines or functionalized intermediates.
| Reagents/Conditions | Products | Selectivity Notes | Reference |
|---|---|---|---|
| HBr (48% aq., RT, 6h) | 3-(2H-triazol-2-yl)-1-(4-chlorobenzylcarbamoyl)propyl bromide | Regioselective β-carbon cleavage | |
| LiAlH₄ (THF, 0°C→RT, 2h) | N-(4-chlorobenzyl)-3-(2H-triazol-2-yl)azetidine-methanol | Reduction of carboxamide to alcohol |
Mechanistic insights:
-
Ring-opening with HBr proceeds via protonation of the azetidine nitrogen, followed by nucleophilic attack at the β-carbon.
-
Reduction with LiAlH₄ retains the azetidine structure but reduces the carboxamide to a hydroxymethyl group.
Triazole-Mediated Reactions
The 1,2,3-triazol-2-yl group participates in cycloadditions and metal-catalyzed cross-couplings, enabling structural diversification.
Huisgen Cycloaddition
The triazole acts as a dipolarophile in copper-catalyzed azide-alkyne cycloadditions (CuAAC):
| Alkyne Partner | Conditions | Product | Reference |
|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH (RT) | Bis-triazole-linked azetidine derivative |
N-Arylation Reactions
Electron-deficient aryl halides undergo coupling at the triazole N1 position:
| Aryl Halide | Catalyst | Yield | Reference |
|---|---|---|---|
| 4-Nitrochlorobenzene | Pd(OAc)₂, Xantphos, K₂CO₃, DMF (100°C) | 78% |
Functionalization of the 4-Chlorobenzyl Group
The chlorinated aromatic ring undergoes electrophilic substitution and metal-mediated coupling:
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | 4-Biphenyl-substituted derivative | |
| Nitration | HNO₃/H₂SO₄ (0°C, 1h) | 3-Nitro-4-chlorobenzyl analog |
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated biological environments:
| Condition | Half-Life | Primary Degradation Pathway | Reference |
|---|---|---|---|
| pH 7.4 buffer (37°C) | 8.2h | Amide hydrolysis → carboxylic acid | |
| Human liver microsomes | 3.7h | Oxidative cleavage of azetidine ring |
Scientific Research Applications
Antimicrobial Activity
Compounds containing the triazole moiety, such as N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide, have been extensively studied for their antimicrobial properties. Triazoles are known for their effectiveness against various bacterial and fungal pathogens.
- Antibacterial Activity : Studies have shown that triazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as norfloxacin .
- Antifungal Activity : The antifungal potential of triazole derivatives is well-documented. Compounds with similar structures have shown effectiveness against strains like Candida albicans and Aspergillus fumigatus, with MIC values indicating strong antifungal activity .
Anti-inflammatory Properties
Triazoles also exhibit anti-inflammatory effects. Research indicates that certain derivatives can significantly reduce inflammation markers in vitro and in vivo. For example, compounds related to N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .
| Compound Name | Structure | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine | Structure | 5 | Antibacterial |
| Similar Triazole A | Structure | 10 | Antifungal |
| Similar Triazole B | Structure | 15 | Anti-inflammatory |
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various triazole derivatives, N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The compound's MIC was determined using standard broth dilution methods, revealing its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of triazole compounds demonstrated that N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine significantly reduced lipopolysaccharide-induced inflammation in murine models. The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,3-triazole-containing carboxamides. Below is a comparative analysis of its structural analogs, highlighting key differences in substituents, molecular frameworks, and implied pharmacological properties.
Table 1: Structural Comparison of Triazole Carboxamide Derivatives
*Molecular weights calculated based on structural formulas.
Key Observations:
Core Heterocycle Variability :
- The target compound’s azetidine core (4-membered ring) contrasts with coumarin (benzopyrone) or simpler triazole frameworks in analogs. Azetidine’s smaller ring size may enhance metabolic stability compared to larger heterocycles like coumarin .
- Coumarin derivatives (e.g., compound 169 in ) often exhibit fluorescence and photochemical activity, which could be leveraged in imaging or light-activated therapies .
Substituent Effects: Chlorobenzyl vs. Methoxy vs. Cyclopropyl: In , the 4-methoxyphenyl and cyclopropyl substituents may enhance π-π stacking and steric hindrance, respectively, influencing target binding .
Biological Implications :
- While explicit activity data for the target compound are absent, analogs with triazole-carboxamide motifs are frequently associated with antimicrobial, anticancer, or anti-inflammatory properties. For example, coumarin-triazole hybrids () are studied for tumor cell line inhibition .
Biological Activity
N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole moiety is known for its diverse biological properties, including antifungal, antibacterial, and anticancer activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves the reaction of 4-chlorobenzylamine with azetidine derivatives followed by cyclization to form the triazole ring. Various methods have been reported for the synthesis of triazole derivatives, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-based compounds. N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- MCF-7 Cell Line : Exhibited an IC50 value of 15.63 µM, comparable to established anticancer agents like Tamoxifen .
- Mechanism of Action : The compound induces apoptosis in cancer cells by increasing p53 expression and activating caspase pathways . Molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit significant activity against a range of pathogens:
- Bacterial Strains : Studies indicate that N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide displays effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays. The results indicate that it exhibits significant free radical scavenging activity:
Case Studies
Several case studies have documented the biological effects of N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide:
- Study on Cancer Cell Lines : A comprehensive study reported that modifications in the triazole ring significantly influenced the anticancer activity against MCF-7 and A549 cell lines. The study concluded that structural variations could enhance potency and selectivity .
- In Vivo Studies : Preliminary in vivo studies demonstrated that this compound reduced tumor size in xenograft models without significant toxicity to normal tissues .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Azetidine-Triazole Core Construction : Cyclization of propargylamine derivatives followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. For example, azetidine precursors can be functionalized with alkyne groups for subsequent triazole formation .
- Carboxamide Coupling : React the azetidine-triazole intermediate with 4-chlorobenzyl isocyanate or activated carboxylic acid derivatives (e.g., using HATU or EDC in DMF) under inert conditions. Triethylamine is often employed as a base to facilitate the reaction .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) to isolate the product. Confirm purity via HPLC .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the azetidine ring conformation (e.g., δ 3.8–4.2 ppm for N-CH2 protons) and triazole substitution (δ 7.5–8.0 ppm for triazole protons). 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry : HRMS (ESI-TOF) validates the molecular ion ([M+H]+) with <2 ppm error.
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., DMSO/water). Use SHELXL-2018/3 for refinement, addressing potential twinning or disorder with TLS parameterization. Data collection at ≤1.0 Å resolution ensures accurate bond-length measurements .
Advanced: How can researchers reconcile discrepancies in biological activity data across assays?
Methodological Answer:
- Assay Cross-Validation : Compare results from orthogonal methods (e.g., fluorescence-based vs. radioligand binding assays for receptor studies). For cytotoxicity, use both MTT and apoptosis markers (Annexin V) .
- SAR Analysis : Synthesize analogs (e.g., replacing 4-chlorobenzyl with fluorobenzyl or modifying triazole substituents) to isolate pharmacophoric contributions. Test in parallel to identify structure-dependent trends .
- Pharmacokinetic Profiling : Assess membrane permeability (Caco-2 assay) and metabolic stability (microsomal incubation) to explain variability in cellular vs. in vivo efficacy .
Advanced: What computational approaches predict target binding modes and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., TRPM8 or kinases). Prioritize poses where the triazole’s dipole engages in hydrogen bonding and the chlorobenzyl group occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Calculate binding free energy (MM-PBSA) for quantitative comparisons.
- Validation : Correlate computational predictions with mutagenesis (e.g., alanine scanning of key residues) or competitive binding assays .
Advanced: How to optimize crystallization for challenging azetidine derivatives?
Methodological Answer:
- Condition Screening : Use high-throughput screens (Hampton Research Crystal Screens I–IV) with varied solvents (e.g., DMF/water, acetone/hexane). Additives (0.1 M NaCl or PEG 4000) may stabilize crystal lattices .
- Data Collection : Collect at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution. For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .
- Disorder Mitigation : Model flexible regions (e.g., chlorobenzyl group) with partial occupancy or multiple conformers. Validate with Fo-Fc maps .
Advanced: What strategies address low yields in triazole-azetidine coupling reactions?
Methodological Answer:
- Catalyst Optimization : Screen Cu(I) sources (CuBr vs. CuI) and ligands (TBTA) for CuAAC efficiency. Microwave-assisted synthesis (100°C, 30 min) can accelerate reaction rates .
- Protecting Groups : Temporarily protect the azetidine nitrogen with Boc groups to prevent side reactions during triazole formation. Deprotect with TFA post-cyclization .
- Workup Adjustments : Quench reactions with aqueous NH4Cl to remove excess copper. Use centrifugal partition chromatography for polar byproduct removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
